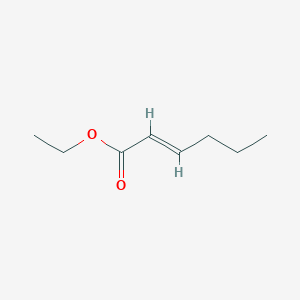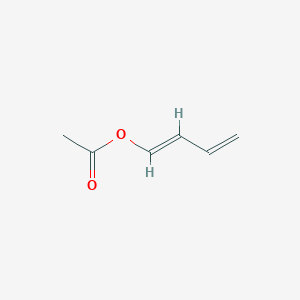
1-Acetoxy-1,3-butadiene
Overview
Description
1-Acetoxy-1,3-butadiene, a compound prepared through the reaction of crotonaldehyde with acetic anhydride in the presence of potassium or sodium acetate, exhibits intriguing physical and chemical properties due to its cis and trans forms. These forms are distinguished by their physical properties and infrared spectra, contributing to varied applications and reactivities in chemical synthesis and transformations (Georgieff & Dupre, 1960).
Synthesis Analysis
The synthesis of 1-Acetoxy-1,3-butadiene involves the acetoxylation of 1,3-butadiene, a process extensively studied to optimize yield and selectivity. One approach includes the gas phase acetoxylation over palladium catalysts, significantly influenced by the addition of vanadium to Pd-Sb-KOAc catalysts, enhancing the reaction's selectivity and efficiency (Shinohara, 1985).
Molecular Structure Analysis
The molecular structure of 1-Acetoxy-1,3-butadiene, featuring cis and trans isomers, plays a crucial role in its reactivity and physical properties. The differentiation between these isomers is primarily based on their infrared spectra, which reveal distinct features attributable to their molecular configurations (Georgieff & Dupre, 1960).
Chemical Reactions and Properties
1-Acetoxy-1,3-butadiene undergoes various chemical reactions, showcasing its versatility in organic synthesis. For instance, it can participate in cycloadditions, a key reaction for constructing complex molecular architectures. The presence of acetoxy and butadiene units within the molecule allows for selective reactions, leading to the formation of diverse functionalized products (Rahn et al., 2008).
Physical Properties Analysis
The physical properties of 1-Acetoxy-1,3-butadiene, including its boiling point, melting point, and solubility, are influenced by its molecular structure. The cis and trans isomers exhibit different physical characteristics due to their distinct molecular geometries, affecting their phase behavior and interactions with solvents and other chemicals (Georgieff & Dupre, 1960).
Chemical Properties Analysis
The chemical properties of 1-Acetoxy-1,3-butadiene, such as reactivity towards nucleophiles and electrophiles, are dictated by its functional groups. The acetoxy group, in particular, can act as a leaving group or be involved in acyl transfer reactions, enabling the synthesis of a wide range of derivatives with varying chemical functionalities (Shinohara, 1985).
Scientific Research Applications
Industrial Chemistry
1-Acetoxy-1,3-butadiene is used in the field of industrial chemistry . It has been used as a raw material for new applications, specifically in the chemical industry .
Application
The compound is used in homogeneously catalyzed processes and technologies to produce fine and bulk chemicals from 1,3-butadiene .
Methods of Application
Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . This method can be used for the synthesis of 1-octene, 1-octanol, and various lactones . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups .
Results or Outcomes
The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .
Organic Synthesis
1-Acetoxy-1,3-butadiene is used in organic synthesis .
Application
It has been used for the reaction with dienophiles such as maleimides, a juglone, a butyne-1,4-dione and methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate .
Methods of Application
The compound is used during visible light photocatalysis . It was also used as a reactant during intermolecular oxa-Pictet-Spengler cyclization .
Results or Outcomes
The outcomes of these reactions were not specified in the sources .
Acetoxylation of 1,3-Butadiene
1-Acetoxy-1,3-butadiene is used in the acetoxylation of 1,3-butadiene .
Application
The compound is formed as a major product during the acetoxylation of 1,3-butadiene in gas-phase in the presence of Pd-KOAc (palladium-potassium acetate) catalyst .
Methods of Application
The acetoxylation of 1,3-butadiene is catalyzed by palladium-potassium acetate .
Results or Outcomes
The product is a mixture of cis and trans forms, that has been confirmed by its physical properties and IR spectra .
Cycloaddition Reactions
1-Acetoxy-1,3-butadiene participates as 2Π or 4Π diene in cycloaddition reactions .
Application
It was used for the reaction with dienophiles such as maleimides, a juglone, a butyne-1,4-dione and methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate .
Methods of Application
The compound is used during visible light photocatalysis .
Results or Outcomes
The outcomes of these reactions were not specified in the sources .
Reaction with Dienophiles
1-Acetoxy-1,3-butadiene is used in reactions with dienophiles .
Application
The compound was used for the reaction with dienophiles such as maleimides, a juglone, a butyne-1,4-dione and methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate .
Methods of Application
The compound is used during visible light photocatalysis .
Results or Outcomes
The outcomes of these reactions were not specified in the sources .
Intermolecular Oxa-Pictet-Spengler Cyclization
1-Acetoxy-1,3-butadiene is used in intermolecular oxa-Pictet-Spengler cyclization .
Application
The compound was used as a reactant during intermolecular oxa-Pictet-Spengler cyclization .
Methods of Application
The specific methods of application for this process were not specified in the sources .
Results or Outcomes
The outcomes of these reactions were not specified in the sources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1E)-buta-1,3-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQBXHZBNUXGJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189208 | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetoxy-1,3-butadiene | |
CAS RN |
1515-76-0, 35694-20-3 | |
| Record name | 1,3-Butadienyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-butadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTADIENYL ACETATE, (1E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2X0YSB2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



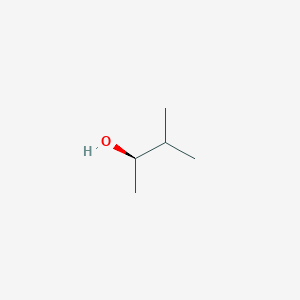
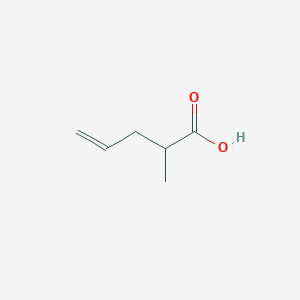
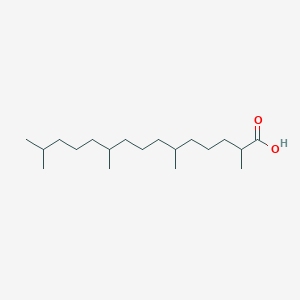
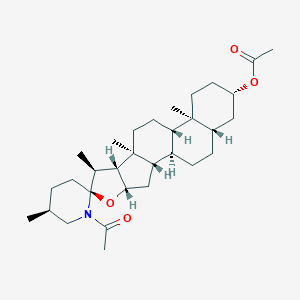
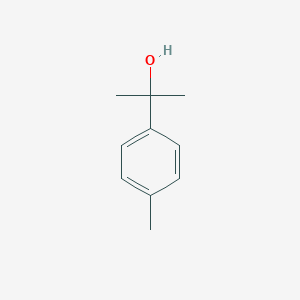
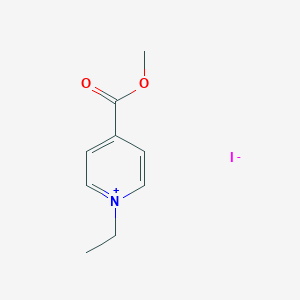
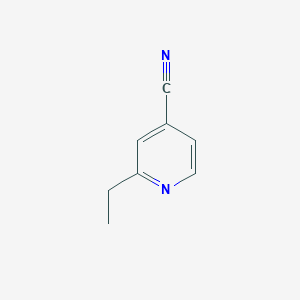
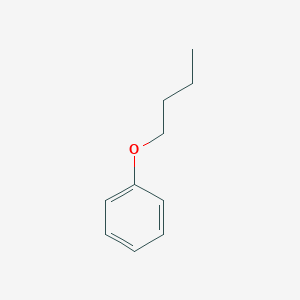
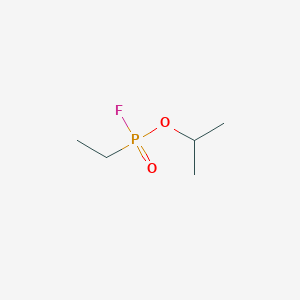
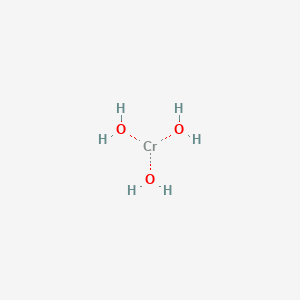

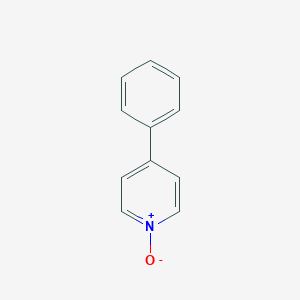
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
